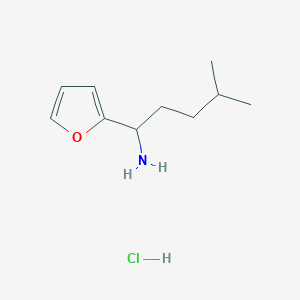
1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride” is a chemical compound that contains a furan ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan derivatives can be synthesized through various methods . For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
Furan derivatives have unique physical and chemical properties that can be analyzed using various techniques .Wissenschaftliche Forschungsanwendungen
Biomass Conversion to Amine Intermediates
The conversion of biomass into valuable chemical intermediates is a key area of research in sustainable chemistry. A notable study demonstrates the efficient synthesis of furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, from biomass-derived precursors. This process utilizes a ruthenium-based catalyst (Ru/C) and achieves high yields, highlighting the potential of furan compounds in the development of renewable chemical feedstocks. The study also explores a one-reactor tandem concept for direct synthesis from furfural, emphasizing the catalyst's recyclability and the method's cost-efficiency (Shi Jiang et al., 2020).
Novel Synthetic Routes and Derivatives
Research on furan derivatives reveals diverse synthetic routes and potential applications in various fields. For instance, novel furan derivatives have been synthesized from mangrove-derived endophytic fungi, showcasing the structural diversity and potential biological activity of these compounds. Such studies contribute to the exploration of natural sources for new chemical entities and their possible applications in drug discovery and material science (Liang-Liang Chen et al., 2017).
Identification and Modification Techniques
The identification and derivatization of selected cathinones, including the study of novel hydrochloride salts, shed light on the structural and spectroscopic properties of furan-based compounds. This research contributes to forensic science and the understanding of chemical modifications, potentially aiding in the detection and analysis of related substances (J. Nycz et al., 2016).
Catalytic Reactions and Complexes
The study of catalytic reactions involving furan compounds, such as the Curtis reactions with Zn complexes, provides insights into the reactivity and potential applications of furan-based ligands in coordination chemistry. These reactions contribute to the development of new materials and catalysts with specific properties (Emmanuel Blas Patricio-Rangel et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)5-6-9(11)10-4-3-7-12-10;/h3-4,7-9H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWRQZUOGEOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1471449.png)
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B1471450.png)


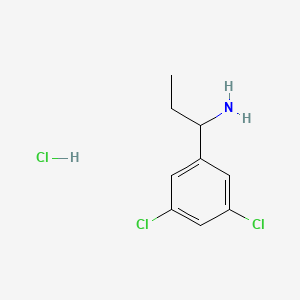

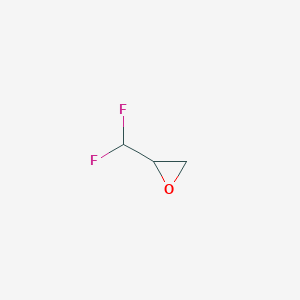
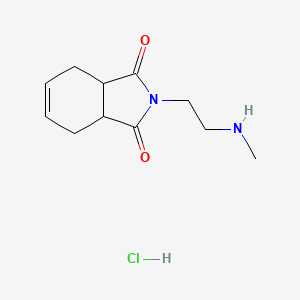
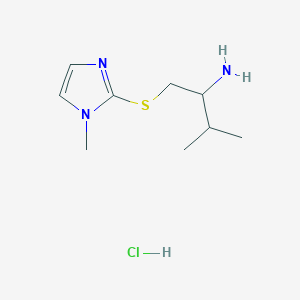
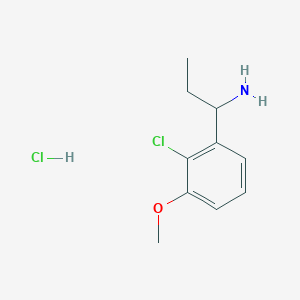
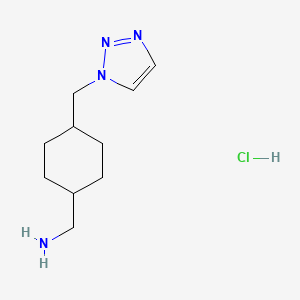
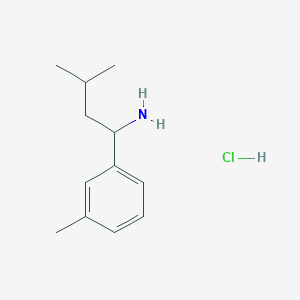
![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)

